(3-Bromo-1,2-phenylene)dimethanol
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Overview
Description
(3-Bromo-1,2-phenylene)dimethanol is an organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.06 g/mol . It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with two hydroxymethyl groups at the 1 and 2 positions . This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,2-phenylene)dimethanol typically involves the bromination of 1,2-dimethylbenzene followed by oxidation to introduce the hydroxymethyl groups . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step can be carried out using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1,2-phenylene)dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(3-Bromo-1,2-phenylene)dimethanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules . The compound can form covalent bonds with nucleophiles, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedimethanol: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-1,2-dimethylbenzene: Lacks the hydroxymethyl groups, affecting its chemical properties and uses.
Uniqueness
(3-Bromo-1,2-phenylene)dimethanol is unique due to the presence of both bromine and hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Properties
IUPAC Name |
[3-bromo-2-(hydroxymethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFHKOWTRSYSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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